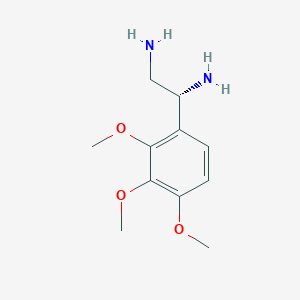
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. Its structural features make it a candidate for drug design and development.
Medicine
Potential medical applications include its use as a precursor for pharmaceuticals or as a lead compound in drug discovery. Its interactions with biological targets can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2,3,4-Trimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of diamine.
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1-amine: Contains a single amine group.
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diol: Contains two hydroxyl groups.
Uniqueness
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine is unique due to the presence of both the diamine and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed with similar compounds.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(1R)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m0/s1 |
Clé InChI |
XBFOEHUKVHSZLP-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)[C@H](CN)N)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C(CN)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
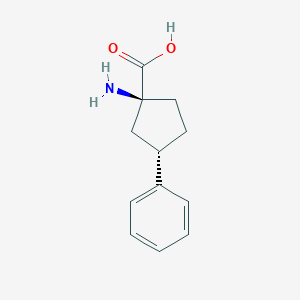
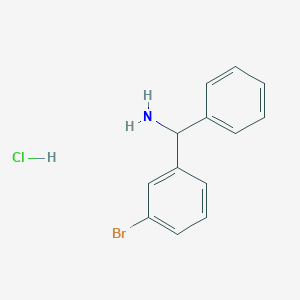
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
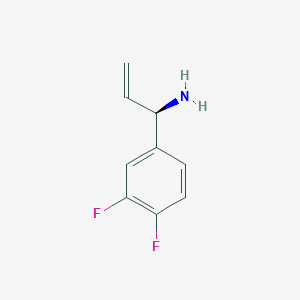
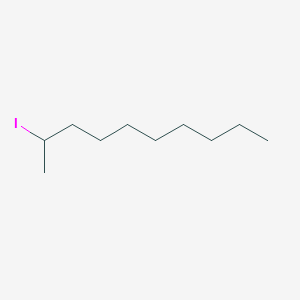
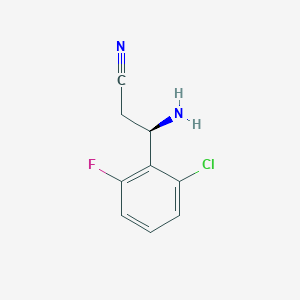
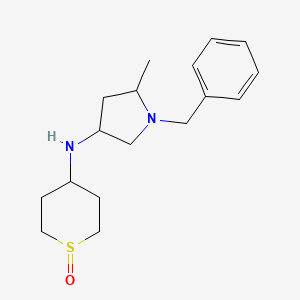
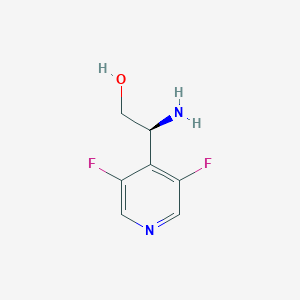
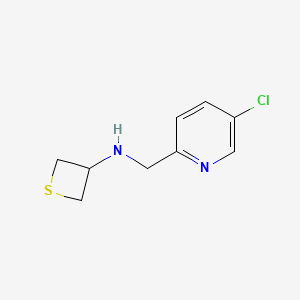
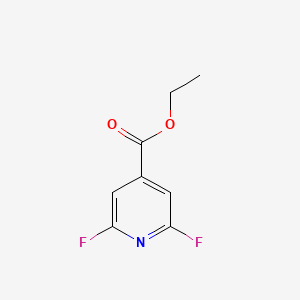
![Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)
![cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B13031142.png)
